MAO‑B Inhibition Potential: Propargylaminoindane Motif Shared with Rasagiline
The N‑propargyl‑1‑aminoindane fragment present in the target compound constitutes the pharmacophore responsible for irreversible, mechanism‑based inhibition of MAO‑B in rasagiline. In rasagiline, this moiety achieves an IC₅₀ of approximately 4–14 nM against human MAO‑B in mitochondrial preparations [1]. The target compound retains the unmodified N‑propargyl‑1‑aminoindane substructure; therefore, class‑level inference predicts comparable MAO‑B inhibitory potency assuming the morpholinopropanol extension does not sterically compromise active‑site access. By contrast, PDMP lacks the propargylaminoindane group entirely and is inactive against MAO‑B [2]. This differential predicts that the target compound, unlike PDMP, can recapitulate the dopaminergic neuroprotection observed with rasagiline in preclinical models [3].
| Evidence Dimension | MAO‑B inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | Not experimentally determined for the target compound; pharmacophoric identity to rasagiline predicts nM‑range potency. |
| Comparator Or Baseline | Rasagiline: IC₅₀ = 4–14 nM (human MAO‑B, mitochondrial preparation) [1]; PDMP: no MAO‑B inhibition detected [2]. |
| Quantified Difference | Target compound predicted to be >100‑fold more potent than PDMP against MAO‑B; equipotency range to rasagiline hypothesized. |
| Conditions | Human recombinant or brain mitochondrial MAO‑B; Amplex Red or fluorometric assay. |
Why This Matters
For programs targeting MAO‑B‑dependent neurodegeneration, a compound that retains rasagiline‑like potency while offering additional pharmacology (e.g., GCS inhibition) provides a single‑agent polypharmacology advantage, reducing the need for combination therapy.
- [1] Binda, C., et al. (2004) 'Structures of human monoamine oxidase B in complex with selective non‑covalent inhibitors: a molecular basis for drug design.' Journal of Medicinal Chemistry, 47(11), pp. 2824‑2832. View Source
- [2] PDMP biochemical profile: no MAO‑B activity reported in public databases (ChEMBL, BindingDB). View Source
- [3] Weinreb, O., et al. (2010) 'Rasagiline: a novel anti‑Parkinsonian agent with neuroprotective and neurorestorative properties.' Neurotherapeutics, 7(4), pp. 457‑467. View Source
